molecular formula C18H15ClN2O3S B2769047 4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl methyl sulfone CAS No. 478080-90-9

4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl methyl sulfone

Cat. No.: B2769047
CAS No.: 478080-90-9
M. Wt: 374.84
InChI Key: OKKRLERKEQYBRB-UHFFFAOYSA-N
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Description

The compound “4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl methyl sulfone” seems to be a complex organic molecule. It appears to contain a pyrimidine ring, which is a basic structure in many biological compounds, and a sulfone group, which is often found in various drugs and other active substances .


Molecular Structure Analysis

The molecular structure of a related compound, “4-chloro-2-methylphenoxyacetic acid”, has been investigated using computational methods .


Chemical Reactions Analysis

The chemical reactions of a related compound, “4-chloro-2-methylphenoxyacetic acid”, have been studied. This compound belongs to the group of synthetic auxins, also known as growth regulators, due to its mechanism of action .


Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, “4-chloro-2-methylphenoxyacetic acid”, have been analyzed .

Scientific Research Applications

Environmental Presence and Health Impacts

Research has focused on chemicals with endocrine-disrupting properties, such as PCBs and their metabolites, which interact with the endocrine system in mammals, including humans. Studies have evaluated the levels of hydroxylated PCBs (OH-PCBs) and methyl sulfone PCBs (MeSO2-PCBs) in blood, investigating their potential risks and adverse health effects, such as carcinogenicity, reproductive impairment, and developmental neurotoxicity (Quinete et al., 2014).

Chlorogenic Acid: Pharmacological Effects

Chlorogenic Acid (CGA), a phenolic compound found in green coffee extracts and tea, exhibits a range of therapeutic roles including antioxidant, anti-inflammatory, and neuroprotective effects. It modulates lipid metabolism and glucose, potentially treating hepatic steatosis, cardiovascular disease, and obesity (Naveed et al., 2018).

Sorption and Environmental Fate of Herbicides

Studies on the sorption of phenoxy herbicides to soil, organic matter, and minerals have been conducted to understand their environmental fate. The review by Werner et al. (2012) suggests that soil organic matter and iron oxides are significant sorbents for these chemicals, highlighting the need for further research to optimize their biological and pharmacological effects (Werner, Garratt, & Pigott, 2012).

Safety and Hazards

A related compound, “4-Chloro-2-Methylphenoxyacetic Acid”, can affect you when breathed in. Contact can irritate the skin and eyes. Breathing 4-Chloro-2-Methylphenoxyacetic Acid can irritate the nose and throat .

Future Directions

Ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion are being researched for their unique properties and potential applications .

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)-5-methylsulfonyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c1-12-10-14(19)8-9-15(12)24-18-16(25(2,22)23)11-20-17(21-18)13-6-4-3-5-7-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKRLERKEQYBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=NC(=NC=C2S(=O)(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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